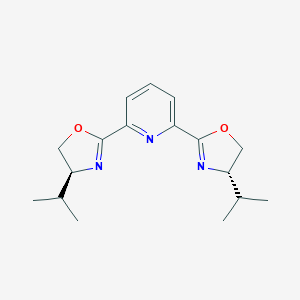

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Übersicht

Beschreibung

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a chiral ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of coordination chemistry. The presence of oxazoline rings in its structure enhances its binding affinity and selectivity towards metal ions, which is crucial for catalytic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine typically involves the reaction of 2,6-pyridine dicarbonyl dichloride with (S)-2-amino-1-propanol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform at low temperatures, followed by the addition of thionyl chloride to complete the formation of the oxazoline rings .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine undergoes various types of chemical reactions, including:

Coordination Reactions: Forms stable complexes with transition metals such as nickel, palladium, and copper.

Oxidation and Reduction: Participates in redox reactions when coordinated with metal centers.

Substitution Reactions: The oxazoline rings can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts like nickel chloride or palladium acetate in solvents such as dichloromethane or acetonitrile.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used in the presence of the metal complex.

Substitution Reactions: Conditions may include the use of strong bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions are metal-ligand complexes, which are often used as catalysts in various organic transformations. These complexes exhibit high enantioselectivity and catalytic efficiency, making them valuable in asymmetric synthesis.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Chiral Ligand for Transition Metals

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of various chemical reactions. This property is crucial for synthesizing chiral molecules, which are essential in pharmaceuticals and agrochemicals.

Key Reactions

- Hydrogenation : The compound has been employed in asymmetric hydrogenation reactions, where it helps produce optically active alcohols and amines from prochiral substrates.

- Hydrosilylation : It is also effective in hydrosilylation reactions, facilitating the formation of silanes with high enantiomeric excess.

- Carbon-Carbon Bond Formation : The ligand plays a vital role in reactions such as cross-coupling and aldol reactions, enabling the synthesis of complex organic structures with defined stereochemistry .

Material Science

Development of Functional Materials

The unique properties of this compound extend beyond catalysis into material science. Its incorporation into polymer matrices has been investigated for producing materials with specific chiroptical properties. Research indicates that these materials can be used in:

- Optoelectronic Devices : The chiral nature of the ligand can influence the electronic properties of the materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

- Chiral Sensors : The compound's ability to induce chirality in materials can be harnessed for developing sensors capable of detecting enantiomers in various chemical environments .

Case Study 1: Asymmetric Synthesis of Amino Acids

In a notable study, this compound was used as a ligand in the asymmetric synthesis of unnatural amino acids. Researchers reported a significant increase in enantioselectivity compared to traditional methods, showcasing the ligand's effectiveness in producing high-purity products necessary for pharmaceutical applications .

Case Study 2: Chiral Catalysis in Industrial Processes

A recent investigation highlighted the use of this ligand in large-scale industrial processes for synthesizing chiral intermediates. The study demonstrated that employing this compound improved reaction yields and reduced waste generation, aligning with green chemistry principles .

Comparative Data Table

Wirkmechanismus

The mechanism of action of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazoline rings provide a chiral environment, which induces enantioselectivity in the catalytic process. The metal center acts as the active site, facilitating the transformation of substrates into products through a series of redox and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: Similar structure but with phenyl groups instead of isopropyl groups.

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: Lacks the isopropyl substituents, resulting in different steric and electronic properties.

Uniqueness

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is unique due to its high binding affinity and selectivity towards metal ions, which is enhanced by the presence of isopropyl groups. This makes it particularly effective in asymmetric catalysis, where enantioselectivity is crucial. Its ability to form stable complexes with a wide range of metals also sets it apart from similar compounds.

Biologische Aktivität

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly referred to as (S,S)-BIP, is a chiral ligand notable for its applications in asymmetric catalysis. This compound has garnered attention due to its ability to form stable complexes with transition metals, which enhances its utility in various chemical reactions that require control over stereochemistry. This article delves into the biological activity of (S,S)-BIP, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.39 g/mol

- CAS Number : 118949-61-4

- Optical Activity : [α]25/D -120° (c = 0.7 in methylene chloride)

- Melting Point : 155-157 °C

(S,S)-BIP functions primarily as a chiral ligand in metal-catalyzed reactions. Its unique structure allows it to interact with various transition metals, forming metal-ligand complexes that catalyze reactions such as hydrogenation and carbon-carbon bond formation. The chirality conferred by the oxazoline groups enhances the enantioselectivity of these reactions, making (S,S)-BIP a valuable tool in organic synthesis.

Anticancer Properties

Recent studies have explored the potential anticancer activity of (S,S)-BIP and its metal complexes. For instance, a study demonstrated that copper(II) complexes formed with (S,S)-BIP exhibited significant cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism behind this activity is attributed to the chelation of copper ions by the ligand, which enhances the complex's ability to induce apoptosis in cancer cells .

Case Studies

- Copper Complexes : A tetranuclear copper(II) complex synthesized using (S,S)-BIP showed promising results in vitro against Patu8988 human pancreatic cancer and SGC7901 human gastric cancer cell lines. The study indicated that the copper(II) chelation played a crucial role in the observed cytotoxicity .

- Catalytic Applications : In synthetic applications, (S,S)-BIP has been utilized to facilitate asymmetric synthesis of various biologically active compounds. Its ability to induce high enantioselectivity has been demonstrated in reactions leading to the formation of chiral centers crucial for drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O2 |

| Molecular Weight | 301.39 g/mol |

| CAS Number | 118949-61-4 |

| Optical Activity | [α]25/D -120° |

| Melting Point | 155-157 °C |

| Anticancer Activity | Significant against various cancer cell lines |

Eigenschaften

IUPAC Name |

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350833 | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118949-61-4 | |

| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | i-Pr-pybox, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | I-PR-PYBOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic properties and applications of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine?

A1: this compound, often abbreviated as (S,S)-iPr-Pybox, is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. [] It acts as a chelating ligand, coordinating to transition metals like ruthenium. This coordination creates a chiral environment around the metal center, enabling enantioselective reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.